Gmprga

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

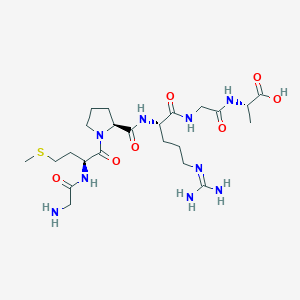

GMPRGA is a derivative of Spbeta phages, which identifies spAimR within the bacterial cytosol to trigger lysogeny . This compound has a molecular weight of 587.69 and a molecular formula of C23H41N9O7S . It is primarily used in scientific research to study bacterial lysogeny and related processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

GMPRGA is synthesized from Spbeta phages. The synthetic route involves the identification and isolation of spAimR within the bacterial cytosol . The compound is then purified and stored under specific conditions to maintain its stability. The powder form of this compound should be kept at -20°C for up to three years, while in solvent, it should be stored at -80°C for up to one year .

Industrial Production Methods

The industrial production of this compound involves large-scale fermentation processes using bacterial cultures infected with Spbeta phages. The phages are harvested, and the this compound is extracted and purified using chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

GMPRGA undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: The compound can also be reduced to form reduced derivatives.

Substitution: This compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives with different functional groups .

Scientific Research Applications

GMPRGA has a wide range of applications in scientific research, including:

Mechanism of Action

GMPRGA exerts its effects by identifying and binding to spAimR within the bacterial cytosol. This interaction triggers lysogeny, a process where the phage integrates into the bacterial genome and remains dormant until certain conditions trigger its activation . The molecular targets involved in this process include spAimR and other related proteins within the bacterial cell .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to GMPRGA include:

Gallium compounds: These compounds, like gallium nitrate and gallium oxide, have similar applications in scientific research and industry.

Other phage-derived peptides: Compounds like AimP, which also play a role in bacterial lysogeny, are similar to this compound in terms of their mechanism of action.

Uniqueness

This compound is unique due to its specific interaction with spAimR and its role in triggering lysogeny in bacterial cells. This makes it a valuable tool for studying bacterial-phage interactions and developing antibacterial therapies .

Biological Activity

GMPRGA is a peptide derived from the SPβ phage, known for its role in regulating the lysis-lysogeny decision in bacteriophages. This article explores the biological activity of this compound, focusing on its mechanisms of action, structural characteristics, and implications in microbial communication.

Overview of this compound

This compound is a hexapeptide that interacts with the AimR receptor in bacterial systems. Its primary function is to stabilize AimR in a dimeric state, which influences the decision between lytic and lysogenic cycles in phage biology. This regulation is crucial for understanding how temperate phages interact with their bacterial hosts and the ecological implications of these interactions.

The biological activity of this compound is primarily linked to its interaction with AimR, a transcriptional regulator in phage communication systems. The binding of this compound to AimR prevents its dissociation from DNA, thereby promoting lysis over lysogeny. This mechanism contrasts with other peptides like SAIRGA, which induce conformational changes leading to lysogeny .

Structural Insights

Recent studies have elucidated the structural basis for this compound's activity. X-ray crystallography and SAXS (Small Angle X-ray Scattering) analyses reveal that the binding of this compound alters the conformation of AimR, maintaining it in a dimeric state. This structural stabilization is essential for the peptide's regulatory function .

Comparative Analysis with Other Peptides

| Peptide | Source | Function | Mechanism of Action |

|---|---|---|---|

| This compound | SPβ phage | Promotes lysis | Stabilizes AimR in dimeric state |

| SAIRGA | Phi3T phage | Promotes lysogeny | Induces dissociation of AimR from DNA |

| AimP Kat | Katmira phage | Similar regulatory role | Different amino acid composition affects activity |

This table highlights the distinct roles that various peptides play in phage communication and their differing mechanisms of action.

Case Studies and Research Findings

- Phage Communication Systems : Research has shown that different phages utilize similar signaling systems but achieve divergent outcomes based on their peptide compositions. For instance, while this compound stabilizes AimR for lytic cycles, other peptides can trigger lysogenic pathways through different interactions .

- Ecological Implications : The ability of this compound to dictate lytic behavior has significant implications for microbial ecology and phage therapy applications. By understanding these mechanisms, researchers can better harness phages for biocontrol strategies in agricultural and clinical settings .

- Experimental Validation : In vitro assays have confirmed that this compound effectively maintains AimR's dimeric state under physiological conditions, demonstrating its potential as a target for manipulating phage behavior in therapeutic contexts .

Properties

Molecular Formula |

C23H41N9O7S |

|---|---|

Molecular Weight |

587.7 g/mol |

IUPAC Name |

(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]propanoic acid |

InChI |

InChI=1S/C23H41N9O7S/c1-13(22(38)39)29-18(34)12-28-19(35)14(5-3-8-27-23(25)26)31-20(36)16-6-4-9-32(16)21(37)15(7-10-40-2)30-17(33)11-24/h13-16H,3-12,24H2,1-2H3,(H,28,35)(H,29,34)(H,30,33)(H,31,36)(H,38,39)(H4,25,26,27)/t13-,14-,15-,16-/m0/s1 |

InChI Key |

UEXOULUZVZYKES-VGWMRTNUSA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCSC)NC(=O)CN |

Canonical SMILES |

CC(C(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(CCSC)NC(=O)CN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.